1-(2,4-dimethylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-5-6-15(14(2)12-13)21-19(25)20-9-10-23-18(24)8-7-16(22-23)17-4-3-11-26-17/h3-8,11-12H,9-10H2,1-2H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSDTJZMFQLHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,4-dimethylphenyl)-3-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS Number: 1049263-80-0) is a urea derivative that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 368.5 g/mol. The structure features a urea group linked to a pyridazine and thiophene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1049263-80-0 |
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 368.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Studies have shown that it acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Inhibitory Activity
Research indicates that the compound exhibits potent inhibitory effects against COX-2 with IC50 values comparable to established anti-inflammatory drugs. For instance, in vitro assays have demonstrated IC50 values ranging from 0.52 to 7.07 μM against COX-2, highlighting its potential as an anti-inflammatory agent.
Case Studies
- Anti-inflammatory Effects : In a study evaluating various urea derivatives, the compound demonstrated significant anti-inflammatory effects in animal models, showing up to 64% inhibition of inflammation compared to controls.
- Cancer Research : Preliminary studies suggest that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the inhibition of specific kinase pathways associated with tumor growth.
Additional Biological Activities
Beyond COX-2 inhibition, the compound has also been evaluated for other biological activities:
- Antioxidant Activity : Exhibits moderate antioxidant properties, potentially contributing to its overall therapeutic profile.
- Neuroprotective Effects : Some studies suggest it may protect neuronal cells against oxidative stress, indicating potential applications in neurodegenerative diseases.
Recent Studies and Data
Recent literature has explored the synthesis and biological evaluation of similar compounds, providing insights into structure-activity relationships (SAR). For instance:
- A study published in ACS Omega highlighted the development of various COX inhibitors derived from similar scaffolds, emphasizing the importance of structural modifications in enhancing efficacy and selectivity against COX enzymes .
- Another investigation focused on the molecular docking studies that revealed binding affinities and interactions at the active sites of COX enzymes, supporting experimental findings regarding inhibitory potency .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
